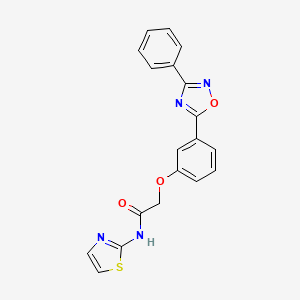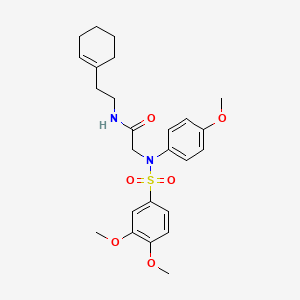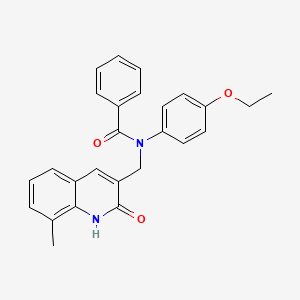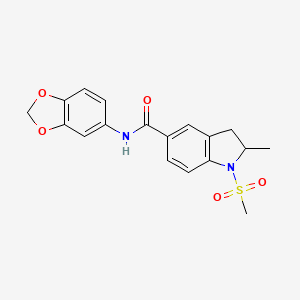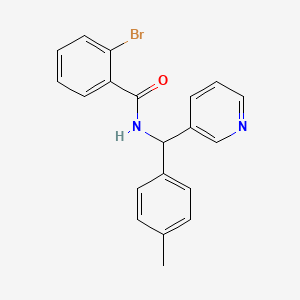
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of certain kinases, which are involved in the growth and proliferation of cancer cells. Additionally, it has been found to inhibit the activity of specific proteins involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide in lab experiments include its potential as a lead compound for drug development and its ability to inhibit specific enzymes and proteins. Additionally, it has been found to have multiple physiological effects, making it a versatile compound for research. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the research of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide. One direction is the development of new drugs based on this compound, which could potentially lead to more effective cancer treatments. Another direction is the investigation of its potential applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
In conclusion, 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has potential applications in medicinal chemistry and other scientific fields. Its synthesis involves a specific method, and it has been found to have multiple physiological effects, including the inhibition of specific enzymes and proteins. While there are limitations to its use in lab experiments, there are several future directions for its research, including the development of new drugs and investigation of its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves a series of chemical reactions. The first step involves the reaction of 3-bromo-p-tolualdehyde with pyridine-3-carboxylic acid in the presence of a catalyst to form 3-(3-bromo-p-tolyl)pyridine-2-carboxaldehyde. The second step involves the reaction of the aldehyde with 2-aminobenzamide in the presence of a reducing agent to form 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide.
Aplicaciones Científicas De Investigación
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has potential applications in various scientific fields. One of the main applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-bromo-N-[(4-methylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c1-14-8-10-15(11-9-14)19(16-5-4-12-22-13-16)23-20(24)17-6-2-3-7-18(17)21/h2-13,19H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVOAYATKDXEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

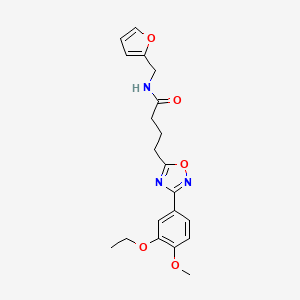

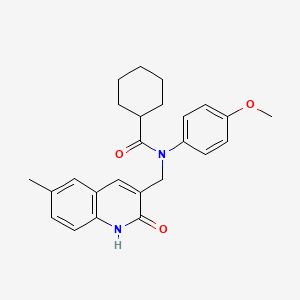





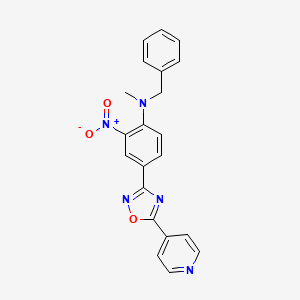
![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
